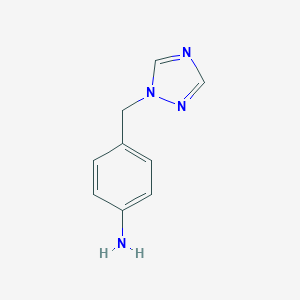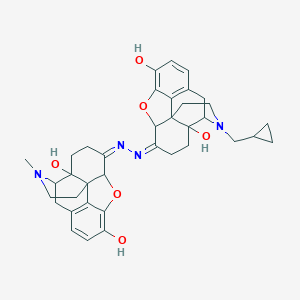
Oxymorphone-naltrexonazine
Overview
Description
Oxymorphone-naltrexonazine is a morphinan-based opioid compound that acts as a selective μ-opioid receptor agonist. This compound is a derivative of oxymorphone and naltrexone, combining the analgesic properties of oxymorphone with the opioid antagonist properties of naltrexone . It is primarily used in scientific research to study opioid receptor interactions and the pharmacological effects of opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxymorphone-naltrexonazine involves several steps, starting from thebaine, a naturally occurring opiate isolated from poppy extract. Thebaine is first converted to oxycodone, which is then N- and O-demethylated to produce noroxymorphone . The final step involves the reaction of noroxymorphone with naltrexone under specific conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of flow electrolysis cells for the N- and O-demethylation steps, significantly improving reaction throughput and increasing the space-time yield .
Chemical Reactions Analysis
Types of Reactions
Oxymorphone-naltrexonazine undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for hydrolysis, alkyl chloroformates for demethylation, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions include noroxymorphone, naloxone, and naltrexone, which are intermediates in the synthesis of this compound .
Scientific Research Applications
Oxymorphone-naltrexonazine is widely used in scientific research for its unique properties as a selective μ-opioid receptor agonist. Its applications include:
Chemistry: Studying the synthesis and reactivity of opioid compounds.
Biology: Investigating the interactions between opioid receptors and their ligands.
Medicine: Exploring the pharmacological effects of opioids and developing new analgesics.
Industry: Developing new methods for the large-scale production of opioid compounds .
Mechanism of Action
Oxymorphone-naltrexonazine exerts its effects by binding to and activating the μ-opioid receptor (MOR). This interaction leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound also interacts with the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), although to a lesser extent .
Comparison with Similar Compounds
Oxymorphone-naltrexonazine is unique in its combination of oxymorphone and naltrexone properties. Similar compounds include:
Oxymorphone: A potent opioid analgesic with high affinity for the μ-opioid receptor.
Naltrexone: An opioid antagonist used to treat opioid and alcohol dependence.
Naloxonazine: Another opioid antagonist with similar properties to naltrexone .
This compound stands out due to its selective μ-opioid receptor agonist activity, making it a valuable tool in opioid research.
Properties
IUPAC Name |
(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O6/c1-40-14-12-34-28-20-4-6-24(42)30(28)46-32(34)22(8-10-36(34,44)26(40)16-20)38-39-23-9-11-37(45)27-17-21-5-7-25(43)31-29(21)35(37,33(23)47-31)13-15-41(27)18-19-2-3-19/h4-7,19,26-27,32-33,42-45H,2-3,8-18H2,1H3/b38-22-,39-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCFDHEUPTFGW-RFSISCEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110320-71-3 | |
| Record name | Oxymorphone-naltrexonazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


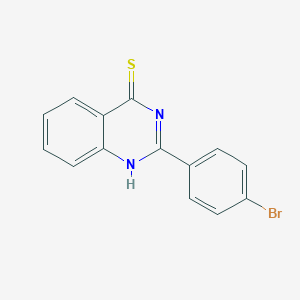

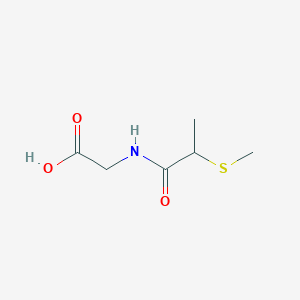
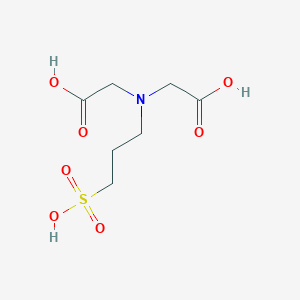

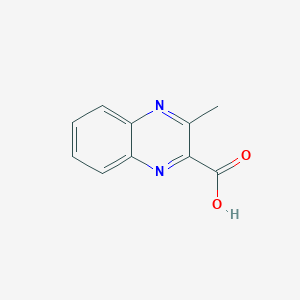
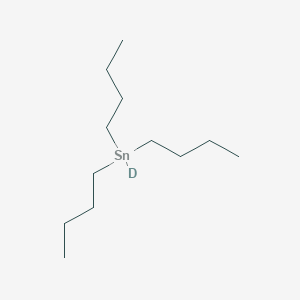


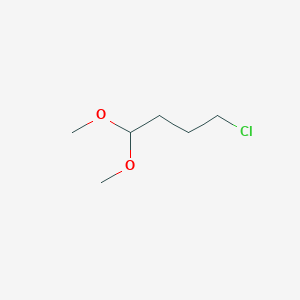
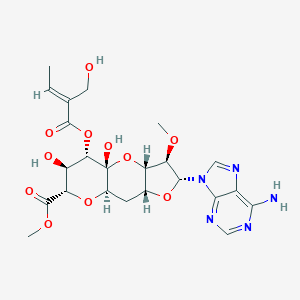
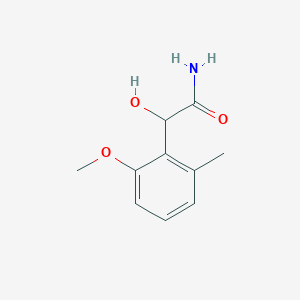
![[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide](/img/structure/B22792.png)
